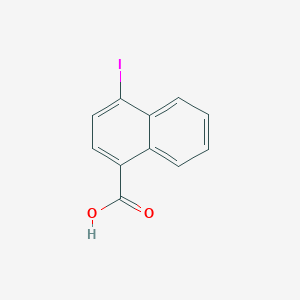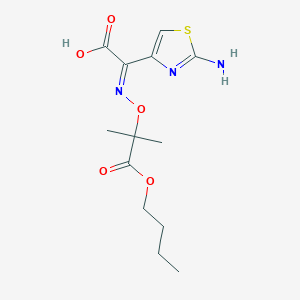
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid is a complex organic compound that features a thiazole ring, an amino group, and an oxime ester. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of a β-keto ester with thiourea.
Introduction of the Amino Group: Amination reactions can be used to introduce the amino group onto the thiazole ring.
Formation of the Oxime Ester: This involves the reaction of a carbonyl compound with hydroxylamine to form an oxime, followed by esterification.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the oxime ester.
Reduction: Reduction reactions can target the oxime group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products depend on the specific reactions and conditions but may include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
Due to its structural features, it may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.
Mécanisme D'action
The mechanism of action of (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid: can be compared with other thiazole-containing compounds such as thiamine (vitamin B1) or certain thiazole-based antibiotics.
Oxime esters: Similar compounds include other oxime esters used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.
Propriétés
Formule moléculaire |
C13H19N3O5S |
|---|---|
Poids moléculaire |
329.37 g/mol |
Nom IUPAC |
(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid |
InChI |
InChI=1S/C13H19N3O5S/c1-4-5-6-20-11(19)13(2,3)21-16-9(10(17)18)8-7-22-12(14)15-8/h7H,4-6H2,1-3H3,(H2,14,15)(H,17,18)/b16-9+ |
Clé InChI |
AVVPTBBEOCELJI-CXUHLZMHSA-N |
SMILES isomérique |
CCCCOC(=O)C(C)(C)O/N=C(\C1=CSC(=N1)N)/C(=O)O |
SMILES canonique |
CCCCOC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate](/img/structure/B11831385.png)

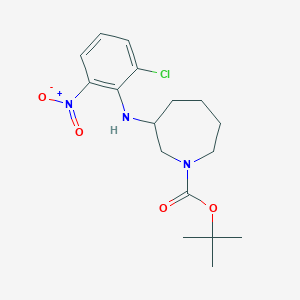

![1-[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11831403.png)
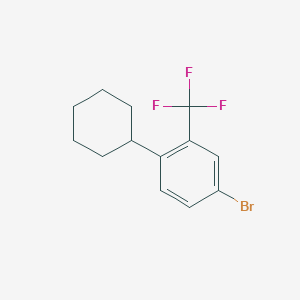
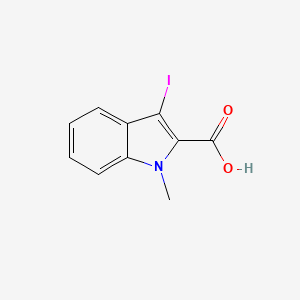

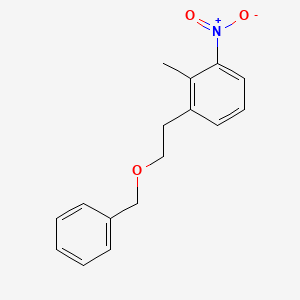
![(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11831430.png)
